![molecular formula C17H23FN2O3 B3002029 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1351616-60-8](/img/structure/B3002029.png)
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
The compound N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide is a derivative of oxalamide, a class of compounds known for their diverse applications and properties. While the specific compound is not directly discussed in the provided papers, we can infer its characteristics and potential applications based on the related compounds that are described.
Synthesis Analysis
The synthesis of related oxalamide compounds involves the reaction of amines with diethyl oxalate, as described in the synthesis of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide . This process typically includes neutralization of the amine hydrochloride, followed by refluxing with diethyl oxalate in an alcohol solvent, and subsequent purification steps. Although the exact synthesis of this compound is not detailed, it is likely to follow a similar pathway with appropriate substitutions for the cyclohexyl and fluorobenzyl components.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamido-bridge and various substituents that can influence the overall geometry and properties of the molecule. For instance, the crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide reveals two symmetrically independent molecules with different dihedral angles between the phenyl rings and the oxalamido plane . Such structural variations can significantly affect the compound's intermolecular interactions and stability.
Chemical Reactions Analysis
Oxalamide derivatives can undergo a variety of chemical reactions. For example, an oxalamide-based carbene was shown to react with styrene and methylacrylate to yield cyclopropanation products, and with elemental selenium to form a selenide . These reactions demonstrate the versatility and reactivity of oxalamide compounds, suggesting that this compound could also participate in similar reactions, potentially leading to a range of interesting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives can be quite diverse. The compound N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, for example, forms a 2D supramolecular network through hydrogen bonding, which could impart unique material properties . Additionally, the reactivity of oxalamide-based carbenes suggests that they can form stable complexes with metals, as seen with the Rh complex, and exhibit fluorescence . These properties indicate that this compound may also display interesting physical and chemical behaviors, which could be explored for various applications.
properties
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c18-14-8-6-12(7-9-14)10-19-16(22)17(23)20-11-15(21)13-4-2-1-3-5-13/h6-9,13,15,21H,1-5,10-11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOFZXZQWUSJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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